molecular formula C27H32N6O3 B1207282 2-(N-[2-(1-benzotriazolyl)-1-oxoethyl]-4-methoxyanilino)-N-(2-methylbutan-2-yl)-2-(1-methyl-2-pyrrolyl)acetamide

2-(N-[2-(1-benzotriazolyl)-1-oxoethyl]-4-methoxyanilino)-N-(2-methylbutan-2-yl)-2-(1-methyl-2-pyrrolyl)acetamide

Cat. No. B1207282
M. Wt: 488.6 g/mol
InChI Key: DCFLKOQTJRBBNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(N-[2-(1-benzotriazolyl)-1-oxoethyl]-4-methoxyanilino)-N-(2-methylbutan-2-yl)-2-(1-methyl-2-pyrrolyl)acetamide is an organooxygen compound and an organonitrogen compound. It derives from an alpha-amino acid.

Scientific Research Applications

Photovoltaic Efficiency and Ligand Protein Interactions

  • Benzothiazolinone acetamide analogs, related to the compound , have been studied for their potential use as photosensitizers in dye-sensitized solar cells (DSSCs). These compounds demonstrate good light-harvesting efficiency and favorable free energy for electron injection, making them suitable for photovoltaic cells. Additionally, molecular docking studies indicate these compounds' potential interactions with Cyclooxygenase 1 (COX1), suggesting possible biomedical applications (Mary et al., 2020).

Synthetic Intermediates in Organic Chemistry

  • Derivatives of benzotriazolyl-containing acetic acid, closely related to the chemical structure in focus, have been utilized to efficiently and regioselectively access previously difficult-to-attain 3-unsubstituted pyridine derivatives. This demonstrates the compound's utility as a versatile intermediate in the synthesis of complex organic molecules (Katritzky et al., 1997).

Novel Synthesis Approaches in Medicinal Chemistry

  • The compound and its derivatives have potential applications in medicinal chemistry, as indicated by various studies. For instance, the synthesis of certain N-substituted pyrroles and pyrrolobenzodiazepines has been reported, showing relevance in the development of new pharmacologically active compounds (Mai et al., 1995).

properties

Product Name

2-(N-[2-(1-benzotriazolyl)-1-oxoethyl]-4-methoxyanilino)-N-(2-methylbutan-2-yl)-2-(1-methyl-2-pyrrolyl)acetamide

Molecular Formula

C27H32N6O3

Molecular Weight

488.6 g/mol

IUPAC Name

2-(N-[2-(benzotriazol-1-yl)acetyl]-4-methoxyanilino)-N-(2-methylbutan-2-yl)-2-(1-methylpyrrol-2-yl)acetamide

InChI

InChI=1S/C27H32N6O3/c1-6-27(2,3)28-26(35)25(23-12-9-17-31(23)4)33(19-13-15-20(36-5)16-14-19)24(34)18-32-22-11-8-7-10-21(22)29-30-32/h7-17,25H,6,18H2,1-5H3,(H,28,35)

InChI Key

DCFLKOQTJRBBNT-UHFFFAOYSA-N

SMILES

CCC(C)(C)NC(=O)C(C1=CC=CN1C)N(C2=CC=C(C=C2)OC)C(=O)CN3C4=CC=CC=C4N=N3

Canonical SMILES

CCC(C)(C)NC(=O)C(C1=CC=CN1C)N(C2=CC=C(C=C2)OC)C(=O)CN3C4=CC=CC=C4N=N3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(N-[2-(1-benzotriazolyl)-1-oxoethyl]-4-methoxyanilino)-N-(2-methylbutan-2-yl)-2-(1-methyl-2-pyrrolyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(N-[2-(1-benzotriazolyl)-1-oxoethyl]-4-methoxyanilino)-N-(2-methylbutan-2-yl)-2-(1-methyl-2-pyrrolyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-(N-[2-(1-benzotriazolyl)-1-oxoethyl]-4-methoxyanilino)-N-(2-methylbutan-2-yl)-2-(1-methyl-2-pyrrolyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-(N-[2-(1-benzotriazolyl)-1-oxoethyl]-4-methoxyanilino)-N-(2-methylbutan-2-yl)-2-(1-methyl-2-pyrrolyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-(N-[2-(1-benzotriazolyl)-1-oxoethyl]-4-methoxyanilino)-N-(2-methylbutan-2-yl)-2-(1-methyl-2-pyrrolyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-(N-[2-(1-benzotriazolyl)-1-oxoethyl]-4-methoxyanilino)-N-(2-methylbutan-2-yl)-2-(1-methyl-2-pyrrolyl)acetamide

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